molecular formula C10H14N2O B13974105 1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol

Cat. No.: B13974105
M. Wt: 178.23 g/mol
InChI Key: OLQDNNYXSSLBQJ-UHFFFAOYSA-N
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Description

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol is an organic compound that features a pyridine ring substituted with a methyl group at the 4-position and a pyrrolidine ring attached to the 2-position of the pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
  • (4-Methyl-pyridin-2-yl)-phenyl-methanone
  • N-methyl-1-(pyridin-2-yl)methanamine

Uniqueness

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol is unique due to the presence of both a pyridine and a pyrrolidine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only contain one of these rings.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-2-4-11-10(6-8)12-5-3-9(13)7-12/h2,4,6,9,13H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQDNNYXSSLBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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